molecular formula C16H14N2 B2879891 N-(pyridin-2-ylmethyl)naphthalen-1-amine CAS No. 16552-54-8

N-(pyridin-2-ylmethyl)naphthalen-1-amine

Cat. No.: B2879891
CAS No.: 16552-54-8
M. Wt: 234.302
InChI Key: VMCYTTMMYMHKOQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)naphthalen-1-amine is a chemical compound of significant interest in medicinal chemistry and antiviral research. This naphthalene-based amine shares a core structural motif with a class of potent noncovalent inhibitors that have been developed to target viral proteases . Scientific literature indicates that compounds featuring the naphthalen-1-amine group adjacent to a nitrogen-centered hydrogen bond donor have demonstrated nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus (SARS-CoV) . PLpro is an essential enzyme for viral replication and is also involved in disrupting the host's innate immune response, making it a high-value target for anticoronaviral drug development . In vitro studies on related inhibitors have shown effective perturbation of SARS-CoV replication in infected Vero E6 cells with low associated cytotoxicity, highlighting the potential of this chemical scaffold for advancing therapeutic candidates . Researchers can leverage this compound as a key intermediate or precursor for synthesizing novel molecules to explore structure-activity relationships (SAR) and to develop broader-spectrum antiviral agents. The product is intended for laboratory research purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-11,18H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYTTMMYMHKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for N-(pyridin-2-ylmethyl)naphthalen-1-amine

The direct synthesis of the target compound, this compound, can be effectively accomplished through reductive amination. This well-established method involves the reaction of naphthalen-1-amine with pyridine-2-carboxaldehyde. The process begins with the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and pyridine-borane complexes being particularly effective due to their mildness and selectivity. sciencemadness.org

A general procedure using a pyridine-borane complex would involve reacting equimolar amounts of naphthalen-1-amine and pyridine-2-carboxaldehyde in a suitable solvent, such as methanol (B129727), in the presence of molecular sieves to facilitate imine formation. The pyridine-borane complex is then added to reduce the intermediate imine. The reaction typically proceeds at room temperature over several hours. sciencemadness.org

Alternatively, nucleophilic substitution offers another direct route. This involves the reaction of naphthalen-1-amine with a pyridine (B92270) derivative bearing a leaving group on the methyl substituent, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution.

Synthetic Routes for this compound Derivatives

The synthesis of derivatives of this compound can be achieved by employing various modern synthetic methodologies, allowing for the introduction of a wide range of functional groups on either the pyridine or naphthalene (B1677914) rings.

Reductive Amination Strategies

Reductive amination is a versatile strategy for preparing a diverse library of derivatives. rsc.org By starting with substituted naphthalen-1-amines or substituted pyridine-2-carboxaldehydes, a wide array of analogues can be synthesized. For instance, using a substituted pyridine-2-carboxaldehyde with naphthalen-1-amine will yield derivatives with substituents on the pyridine ring. Conversely, employing a substituted naphthalen-1-amine with pyridine-2-carboxaldehyde will result in derivatives with modifications on the naphthalene moiety. The reaction conditions are generally mild and tolerant of many functional groups. sciencemadness.orgrsc.org

Starting AldehydeStarting AmineReducing AgentPotential Product
Pyridine-2-carboxaldehyde4-Methoxy-naphthalen-1-amineSodium triacetoxyborohydrideN-((pyridin-2-yl)methyl)-4-methoxynaphthalen-1-amine
5-Chloropyridine-2-carboxaldehydeNaphthalen-1-aminePyridine-boraneN-((5-chloropyridin-2-yl)methyl)naphthalen-1-amine
Pyridine-2-carboxaldehyde5-Bromo-naphthalen-1-amineH-cube® (Flow hydrogenator)N-((pyridin-2-yl)methyl)-5-bromonaphthalen-1-amine

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of derivatives containing new carbon-carbon bonds. For example, a bromo-substituted this compound derivative can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups. This strategy is particularly useful for building molecular complexity. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. nih.gov

Starting MaterialBoronic AcidCatalyst SystemPotential Product
N-((5-bromopyridin-2-yl)methyl)naphthalen-1-aminePhenylboronic acidPd(PPh3)4 / K2CO3N-((5-phenylpyridin-2-yl)methyl)naphthalen-1-amine
N-(pyridin-2-ylmethyl)-5-bromonaphthalen-1-amineThiophene-2-boronic acidPd(dppf)Cl2 / Cs2CO3N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)naphthalen-1-amine

Mannich Condensation Approaches

The Mannich reaction is a three-component condensation reaction that can be adapted to synthesize derivatives of this compound. researchgate.netscialert.net In a typical Mannich reaction, an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine react to form a Mannich base. researchgate.netscialert.net For the synthesis of derivatives of the target molecule, a substituted naphthalen-1-amine could be reacted with pyridine-2-carboxaldehyde and a compound containing an activated C-H bond. Alternatively, naphthalen-1-amine can be reacted with a substituted pyridine-2-carboxaldehyde. This approach allows for the introduction of a variety of substituents at the methylene (B1212753) bridge. researchgate.netscialert.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions provide a pathway to derivatives by reacting a halo-substituted precursor with a suitable nucleophile. For instance, a fluoro- or chloro-substituted pyridine ring on the this compound scaffold can undergo substitution with various nucleophiles such as amines, alkoxides, or thiolates. nih.gov The reactivity of the halopyridine is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. nih.gov

Oxidation Reactions of Amine Ligands in Coordination Complexes

This compound can act as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen, the secondary amine nitrogen, and potentially the naphthalene π-system. Amine ligands play a crucial role in catalysis and materials science. alfachemic.com When coordinated to a transition metal, the amine ligand can undergo oxidation.

The oxidation can be metal-centered, ligand-centered, or a combination of both. In some cases, the metal complex itself can catalyze oxidation reactions. For example, copper(II) complexes with amine ligands have been studied for their ability to catalyze the oxidation of 2-aminophenol, mimicking the function of enzymes like phenoxazinone synthase. nih.gov The electronic properties of the ligand, such as the presence of amine versus imine donors, significantly influence the catalytic activity. nih.gov

Cobalt(II) amine complexes can be oxidized by dioxygen to form stable mononuclear cobalt(III) complexes. acs.org In other systems, the oxidation of an amine ligand can be part of a proton-coupled electron transfer (PCET) process. For instance, pyridyl-substituted ferrocenes can electrocatalytically oxidize ammonia (B1221849), where the pyridine acts as a proton acceptor following the oxidation of ammonia by the ferrocenium (B1229745) center. nih.gov This generates an amidyl radical that can dimerize. nih.gov Such principles could be applicable to complexes of this compound, where the secondary amine could be oxidized through a similar metal-assisted pathway.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental ¹H NMR and ¹³C NMR data detailing the specific chemical shifts, coupling constants, and signal multiplicities for the structural assignment of N-(pyridin-2-ylmethyl)naphthalen-1-amine are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Published IR and Raman spectra, including tables of vibrational frequencies and their corresponding modal assignments (e.g., N-H stretch, C-H aromatic stretch, C=C ring stretch), for this compound could not be found.

Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) or other mass spectrometric data confirming the molecular formula (C₁₆H₁₄N₂) and detailing the fragmentation pattern of this compound is not present in the available scientific databases.

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates for determining its solid-state structure, are unavailable.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of N-(pyridin-2-ylmethyl)naphthalen-1-amine. A computational study on the closely related compound, 1-(pyridin-2-yl amino)methyl naphthalen-2-ol, using the B3LYP/6-311G(d,p) basis set, provides a strong model for the expected electronic behavior. researchgate.net Geometry optimization of such structures reveals critical details, for instance, suggesting a planar nitrogen atom in the amine linker due to lone pair delocalization, which can influence the compound's basicity. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For aromatic systems like this compound, the HOMO is typically located on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the pyridine (B92270) and naphthalene moieties. researchgate.net In a related naphthalene derivative, the HOMO was found to be concentrated mainly on the naphthyl ring. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.94
Energy Gap (ΔE) 3.95

Note: Data is illustrative and based on typical values for similar aromatic amine structures. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov

For this compound, the MEP map would be expected to show negative potential (red and yellow regions), indicating electrophilic reactivity, around the nitrogen atom of the pyridine ring and the amine linker due to the presence of lone pairs of electrons. researchgate.net Positive potential (blue regions), associated with nucleophilic reactivity, would likely be concentrated around the hydrogen atoms of the amine group and the aromatic rings. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stabilization of the molecule. acadpubl.euresearchgate.net

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N π*(C-C) (Pyridine) ~15-25
LP(1) N π*(C-C) (Naphthalene) ~10-20
π(C-C) (Naphthalene) π*(C-C) (Pyridine) ~5-15

Note: LP denotes a lone pair. The values are illustrative, representing typical stabilization energies for such interactions in similar molecules.

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.gov

For this compound, characteristic vibrational modes would include N-H stretching of the secondary amine, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the pyridine and naphthalene rings. ifo.lviv.uaresearchgate.net The calculated frequencies are often scaled to better match experimental values. scirp.org

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch ~3400 ~3350-3450
Aromatic C-H Stretch ~3100-3000 ~3100-3000
C=C/C=N Ring Stretch ~1600-1450 ~1600-1450

Note: Calculated frequencies are typically higher than experimental ones and are often scaled for better correlation.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the ¹H and ¹³C NMR spectra can be simulated. siftdesk.org

These predicted spectra can be compared with experimental data to aid in the assignment of signals and to validate the computed geometry. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the naphthalene and pyridine rings, as well as the methylene (B1212753) bridge and the amine proton.

Table 4: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted δ (ppm) Experimental δ (ppm)
NH ~5.0-6.0 Varies with solvent
Pyridine-H ~7.0-8.5 ~7.0-8.5
Naphthalene-H ~7.2-8.0 ~7.2-8.0
Methylene-CH₂ ~4.5-5.0 ~4.5-5.0

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as biological receptors. nih.gov

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution or bound to a protein). mdpi.com This involves exploring the rotational freedom around the single bonds of the methylene linker, which dictates the spatial relationship between the pyridine and naphthalene moieties. fu-berlin.de

When studying ligand-receptor interactions, MD simulations can elucidate the binding mode of this compound within a protein's active site. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex and can help in rationalizing the compound's biological activity. researchgate.netmdpi.com

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of this compound with various biological targets, offering insights into its potential therapeutic applications.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides a framework for understanding its potential interactions. For instance, a study on the related compound, 1-(pyridin-2-yl amino)methyl naphthalen-2-ol, demonstrated its potential to bind efficiently with the anti-microbial agent ciprofloxacin. researchgate.netscilit.com This interaction was characterized by extensive hydrogen bonding on the protein surface, suggesting a potential mechanism of action. researchgate.netscilit.com

Similarly, derivatives of pyridine have been investigated for their interaction with the Epidermal Growth Factor Receptor (EGFR) protein, a key target in cancer therapy. Docking studies revealed that these compounds can form hydrogen bonds and other short contacts within the kinase region of the receptor, with the naphthyl group contributing to favorable binding and pharmacokinetic properties.

The general methodology for such a study on this compound would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A target protein's crystal structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled to identify the most stable binding pose.

Analysis of Interactions: The resulting complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

These simulations can provide valuable predictions about the binding affinity and specificity of this compound, guiding further experimental validation.

Mechanistic Insights from Computational Catalysis

Computational catalysis utilizes quantum chemical methods to investigate the mechanisms of catalytic reactions at the atomic level. This approach can elucidate reaction pathways, identify transition states, and determine reaction kinetics, providing a detailed understanding of how a catalyst influences a chemical transformation.

For example, the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been proposed to proceed through a mechanism involving an aryl-Ag(I) intermediate. mdpi.com Density Functional Theory (DFT) calculations could be employed to model a similar catalytic cycle for the synthesis of this compound, potentially involving the formation of a metal-ligand complex that facilitates the amination reaction.

Furthermore, computational studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination have utilized DFT to propose a four-step reaction pathway. nih.gov This type of computational investigation could be adapted to explore potential degradation or transformation pathways of this compound under various environmental or industrial conditions. A hypothetical study could investigate the energy barriers and reaction intermediates for different proposed mechanisms, as illustrated in the table below.

Proposed Mechanistic StepComputational MethodParameter to be CalculatedExpected Insight
Coordination of naphthalen-1-amine to a metal catalystDFTBinding EnergyStability of the catalyst-substrate complex
Oxidative addition/Reductive eliminationTransition State TheoryActivation EnergyRate-determining step of the catalytic cycle
Ligand substitution with pyridin-2-ylmethanamineDFTReaction Energy ProfileThermodynamic feasibility of the reaction

Such computational studies would be invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding the potential reactivity of this compound.

Computational Approaches for Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are essential for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

For this compound, QSAR and QSPR studies can be employed to predict a wide range of properties, from its potential biological activities to its environmental fate. While specific QSAR/QSPR models for this exact compound are not published, studies on related naphthalene and pyridine derivatives demonstrate the applicability of these methods.

A study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of descriptors such as the partition coefficient (log P) and the energy of the highest occupied molecular orbital (HOMO) in describing their antimicrobial activity. nih.gov This suggests that similar descriptors would be crucial in developing a QSAR model for the biological activities of this compound and its derivatives.

Similarly, research on the structure-activity relationships of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which share the pyridin-2-ylmethylamine moiety, highlights how systematic structural modifications can be correlated with changes in biological activity. mdpi.com

A typical workflow for a QSPR study on this compound would involve:

Data Collection: Gathering a dataset of compounds with known properties that are structurally related to the target molecule.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometric, and quantum-chemical.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The table below provides examples of molecular descriptors that could be used in a QSPR model for this compound and the properties they might predict.

Descriptor TypeExample DescriptorPredicted Property
ConstitutionalMolecular WeightBoiling Point
TopologicalWiener IndexAqueous Solubility
GeometricMolecular Surface AreaReactivity
Quantum-ChemicalHOMO/LUMO EnergiesBiological Activity

By applying these computational approaches, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, facilitating the design of novel derivatives with tailored properties for various applications.

Coordination Chemistry and Metal Complexation of N Pyridin 2 Ylmethyl Naphthalen 1 Amine Ligands

Synthesis and Characterization of Transition Metal Complexes

The versatile chelating nature of N-(pyridin-2-ylmethyl)naphthalen-1-amine, featuring both a pyridine (B92270) and a secondary amine donor site, allows it to form stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is achieved through a combination of spectroscopic techniques (FT-IR, UV-Vis, NMR), elemental analysis, and single-crystal X-ray diffraction to elucidate their molecular structures and coordination geometries.

Ruthenium(II) Complexes

The synthesis of Ruthenium(II) complexes often utilizes precursors like [Ru(p-cymene)Cl2]2 or RuCl3·3H2O. For instance, the reaction of N-(pyridin-2-ylmethyl)aniline derivatives with [Ru(p-cymene)Cl2]2 yields complexes where the ligand acts as a monodentate donor through the pyridine nitrogen. nih.gov The coordination is confirmed by shifts in the IR spectra, specifically the in-plane and out-of-plane ring deformation bands of the pyridine ring. nih.gov In other systems, polypyridylamine ligands react with ruthenium precursors to form complexes such as Ru(ligand)22, where the ligand coordinates in a facial mode. researchgate.net Characterization via ¹H-NMR and mass spectrometry helps to confirm the purity and structure of these complexes. nih.gov While many ruthenium complexes with related polypyridyl ligands have been studied for their photophysical and biological properties, detailed characterization of the specific this compound complex remains a focused area of research. nih.govmdpi.com

Table 1: Spectroscopic Data for Representative Ruthenium(II) Complexes with Related Pyridine-Amine Ligands

Complex/Ligand Key IR Bands (cm⁻¹) Key ¹H-NMR Signals (ppm) Reference
[Ru(p-cymene)Cl2(2ampy)] ν(NH) ~3100-3400; Pyridine ring deformations >630, >420 8.54 (d, Py-H) nih.gov

Nickel(II) Complexes

Nickel(II) complexes of this compound and related ligands are typically synthesized by reacting the ligand with a nickel(II) salt, such as NiCl2·6H2O, in a solvent like ethanol (B145695). chemrevlett.com The resulting complexes often exhibit octahedral or square planar geometries, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. chemrevlett.comchemijournal.com For example, reactions can yield bis-chelate octahedral complexes where two tridentate ligands coordinate to the Ni(II) center. chemrevlett.com Magnetic susceptibility measurements are crucial for determining the spin state and geometry, with paramagnetic behavior indicating octahedral coordination and diamagnetism suggesting a square planar arrangement. chemrevlett.com X-ray crystallography has been used to confirm the distorted trigonal bipyramidal, distorted square pyramidal, or tetrahedral geometries in various nickel(II) complexes with related pyridine-imidazole ligands. researchgate.net

Table 2: Properties of Representative Nickel(II) Complexes with Related Pyridine-Amine Ligands

Complex Formula Geometry Magnetic Moment (μB) Molar Conductance (Ω⁻¹cm²mol⁻¹) Reference
[Ni(L)2] (L=azo-imine ligand) Octahedral Paramagnetic Non-electrolyte chemrevlett.com
[Ni(L)Cl2] (L=pyridine-imine) Not specified Not specified Not specified springerprofessional.de

Palladium(II) Complexes

Palladium(II) complexes are generally formed by reacting the N,N'-bidentate ligand with a palladium(II) precursor like [Pd(CH3CN)2Cl2] in ethanol. researchgate.net X-ray crystallographic studies of related complexes, such as those with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives, reveal a square planar geometry around the palladium(II) center. researchgate.net In these structures, the ligand coordinates through the nitrogen atoms of the pyridine and amine groups, with two chloro ligands completing the coordination sphere. researchgate.net The non-electrolytic nature of these complexes in solution is often confirmed by molar conductivity measurements. nih.gov

Table 3: Structural Information for a Representative Palladium(II) Complex

Complex Formula Coordination Geometry Key Bond Lengths (Å) Key Bond Angles (°) Reference

Copper(II) Complexes

A variety of copper(II) complexes with this compound and its analogs have been synthesized and characterized. rsc.orgmdpi.comresearchgate.net The reaction of the ligand with copper(II) salts like CuCl2·2H2O or Cu(NO3)2·3.5H2O in solvents such as methanol (B129727) or ethanol yields complexes with diverse structures, including mononuclear, dinuclear, and polynuclear species. researchgate.netnih.gov X-ray diffraction studies have revealed distorted square planar, square pyramidal, and octahedral geometries. researchgate.netnih.gov For example, with N-(pyridin-2-ylmethyl)aniline derivatives, a monomeric complex showed a distorted square planar geometry, while related ligands formed chloro-bridged dimeric and polymeric structures with five-coordinated, distorted square pyramidal geometries around the Cu(II) centers. researchgate.net Spectroscopic methods like FT-IR, UV-Vis, and ESR are used to confirm the coordination of the ligand to the copper ion. nih.gov

Table 4: Geometries of Representative Copper(II) Complexes with Related Ligands

Complex Type Ligand Coordination Geometry Reference
Mononuclear N-(4-methoxy-benzyl)-N-(pyridin-2-ylmethyl)amine Distorted Square Planar researchgate.net
Dinuclear N-(4-methyl-benzyl)-N-(pyridin-2-ylmethyl)amine Distorted Square Pyramidal (chloro-bridged) researchgate.net
Polynuclear N-(pyridin-2-ylmethyl)aniline Distorted Square Pyramidal (chloro-bridged) researchgate.net

Iron Complexes

Iron complexes, particularly of iron(II), have been synthesized using ligands containing pyridine and amine functionalities. The metalation is typically achieved by reacting the ligand with an iron(II) salt like FeCl2(THF)1.5 in a suitable solvent. nsf.gov Characterization often involves IR spectroscopy to observe the N-H stretching frequency, which shifts upon coordination to the iron center. nsf.gov For iron(II) dithiocyanate complexes with tripodal pyridine-amine ligands, magnetic susceptibility and Mössbauer spectroscopy are employed to study their spin states, with many such complexes remaining in the high-spin state over a wide temperature range. researchgate.net The synthesis can sometimes be a template reaction, where the complex is formed in situ from iron(II) salts, a primary amine precursor, and a ketone. uni-giessen.de

Table 5: Characterization Data for Representative Iron(II) Complexes

Complex/Ligand Method of Synthesis Key Characterization Technique Finding Reference
Amino-pyridine Iron(II) Metalation with FeCl2(THF)1.5 IR Spectroscopy Diagnostic ν(N-H) stretch shift nsf.gov
[Fe(L)(NCS)2] (L=tripodal ligand) Reaction with Iron(II) dithiocyanate Magnetic Susceptibility, Mössbauer Spectroscopy High-spin state maintained researchgate.net

Other Divalent and Trivalent Metal Ion Complexes

The versatility of pyridine-amine ligands extends to complexation with other divalent and trivalent metal ions.

Divalent Metal Ions:

Zinc(II): Complexes of Zn(II) have been prepared with ligands derived from the reaction of 3-aminopyridine (B143674) and biacetyl, resulting in distorted octahedral geometries. researchgate.net Other studies report the synthesis of zinc(II) complexes with N-donor ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine, which can result in four- or six-coordinate geometries. ajol.info The coordination of the ligand is typically confirmed through elemental analysis, FT-IR, and ¹H-NMR. ajol.info

Cobalt(II): Cobalt(II) complexes with pyridine-imine ligands have been synthesized and characterized. springerprofessional.de Similar to the iron and nickel analogs, these complexes are formed by reacting the ligand with a cobalt salt. Studies on related Schiff base ligands have shown the formation of Co(II) complexes where the ligand coordinates through azomethine and pyridine nitrogen atoms. nih.gov

Trivalent Metal Ions: While research has predominantly focused on divalent metal ions, the fundamental coordination ability of this compound suggests potential for forming stable complexes with trivalent metal ions as well. The synthesis would likely involve the reaction of the ligand with salts of trivalent metals such as Fe(III), Cr(III), or Co(III) under appropriate conditions. Characterization would follow similar spectroscopic and structural analysis methods to determine the resulting coordination geometry, which is often octahedral for trivalent ions.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
N-(pyridin-2-ylmethyl)aniline
N-methyl-N-(pyridin-2-ylmethyl)aniline
N-(4-methoxy-benzyl)-N-(pyridin-2-ylmethyl)amine
N-(4-methyl-benzyl)-N-(pyridin-2-ylmethyl)amine
1-(naphthalen-2-ylmethyl)-lH-pyrazole
1,10-phenanthroline
2,2'-bipyridine
3-aminopyridine

Insufficient Information to Generate Article on the Coordination Chemistry of this compound

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Stereochemical Analysis of Metal-Ligand Interactions: No specific studies detailing the stereochemistry of metal complexes formed with this ligand were found.

Oxidative Transformation of Coordinated Amine Ligands: There is no available research on the oxidative transformation of this compound when coordinated to a metal center.

Formation of Amido Complexes via Deprotonation: Information regarding the deprotonation of this specific ligand to form amido complexes is not present in the surveyed literature.

Metal-Organic Frameworks and Coordination Polymers: No publications were identified that describe the incorporation of this compound as a building block in metal-organic frameworks or coordination polymers.

While general information on coordination chemistry, metal-organic frameworks, and the reactivity of related pyridine and amine-containing ligands is available, these findings are not directly applicable to the specific compound of interest. Generating an article based on such related but distinct chemical systems would not meet the required standard of scientific accuracy and would be misleading.

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Mechanistic Investigations of Chemical Reactions Involving N Pyridin 2 Ylmethyl Naphthalen 1 Amine

C-N Bond Activation Mechanisms in Transition Metal Catalysis

The activation and subsequent functionalization of the carbon-nitrogen (C-N) bond in amines is a challenging yet highly valuable transformation in synthetic chemistry. For N-(pyridin-2-ylmethyl)naphthalen-1-amine, the C-N bond connecting the naphthalene (B1677914) moiety to the nitrogen atom is a potential site for transition metal-catalyzed activation. While direct mechanistic studies on this specific molecule are not extensively documented, the general mechanisms of C-N bond activation in related aryl amines provide a strong basis for understanding its likely behavior.

Transition metal-catalyzed C-N bond activation typically proceeds through several key mechanistic pathways:

Oxidative Addition: A low-valent transition metal center can insert directly into the C-N bond. This process is more common for strained rings or electronically activated C-N bonds. For this compound, direct oxidative addition to the C(naphthalene)-N bond would be challenging due to its high bond dissociation energy. However, the coordination of the pyridine (B92270) moiety to the metal center could facilitate this process by bringing the metal into close proximity to the C-N bond.

Radical-Triggered Cleavage: Some catalytic systems operate through single-electron transfer (SET) processes, generating radical intermediates. In the case of this compound, a one-electron oxidation of the amine could lead to a nitrogen-centered radical cation, which could then undergo C-N bond cleavage. Recent studies on the I2/Ni or benzyl (B1604629) halide/Ni-catalyzed cyclization of aminodienes have highlighted the role of radical addition in triggering C-N bond cleavage, a pathway that could be relevant here under appropriate catalytic conditions. researchgate.net

The pyridinylmethyl group can also play a crucial role. Its ability to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amine nitrogen, can pre-organize the molecule for subsequent C-N bond activation. This chelation effect can lower the activation energy for the cleavage of the C(naphthalene)-N bond.

Plausible C-N Activation MechanismKey IntermediatesRole of this compound Structure
Oxidative AdditionMetal-hydride species, metallacyclePyridine coordination facilitates metal proximity to the C-N bond.
Radical-Triggered CleavageNitrogen-centered radical cationThe aromatic systems can stabilize radical intermediates.

Deaminative Coupling Reactions of Amines with Ketones

Deaminative coupling reactions offer a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds by utilizing amines as starting materials. The reaction of this compound with a ketone could, in principle, lead to the formation of a new bond at the carbon atom of the C-N bond, with the elimination of the amino group.

Drawing parallels from studies on the copper-catalyzed cross-coupling of pyridin-2-amines with methyl ketones, a radical-based mechanism is a strong possibility. researchgate.net Such a pathway for the deaminative coupling of this compound with a ketone would likely involve the following steps:

Formation of an Enolate/Enol: The ketone substrate would first be converted to its enol or enolate form.

Oxidation of the Amine: The this compound would be oxidized, potentially by a high-valent metal species (e.g., Cu(II)), to generate a nitrogen-centered radical.

Radical Coupling: The enolate/enol would then couple with the nitrogen-centered radical.

Rearrangement and Elimination: The resulting intermediate would undergo rearrangement and elimination of the amino group to afford the final coupled product.

In a similar vein, enzymatic systems like cytochrome P450 have been shown to catalyze the oxidative deamination of alkyl azides to aldehydes and ketones, proceeding through an imine intermediate. nih.gov While the substrate is different, the principle of oxidative C-N bond cleavage to an imine-like species is relevant.

Proposed Step in Deaminative CouplingDescriptionKey Species
1Generation of the nucleophile from the ketone.Enol or enolate
2Single-electron oxidation of the amine.Nitrogen-centered radical
3Formation of a new C-C or C-N bond.Coupled radical intermediate
4Formation of the final product.Coupled product, eliminated amine

Electrochemical Reaction Mechanisms of Related Amine Derivatives

Studies on related N-aryl and heterocyclic compounds provide a framework for predicting the electrochemical reaction mechanisms. The oxidation of this compound would likely occur at the nitrogen atom, leading to the formation of a radical cation. The stability of this radical cation would be influenced by the delocalization of the radical and the positive charge over both the naphthalene and pyridine rings. The naphthalene moiety, being electron-rich, would be expected to stabilize the radical cation.

The reduction of this compound would likely involve the pyridine ring, which is more electron-deficient than the naphthalene ring. The one-electron reduction would generate a radical anion, with the negative charge and the unpaired electron primarily localized on the pyridine ring.

Cyclic voltammetry studies of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, which contain a related N-heterocyclic core, have shown that the HOMO and LUMO energy levels, and thus the oxidation and reduction potentials, are sensitive to the nature of the aryl substituents. beilstein-journals.org By analogy, substitution on the naphthalene or pyridine rings of this compound would be expected to tune its electrochemical properties.

Electrochemical ProcessLikely Site of Electron TransferResulting IntermediateInfluencing Factors
OxidationNitrogen atom / Naphthalene ringRadical cationElectron-donating/withdrawing substituents
ReductionPyridine ringRadical anionElectron-donating/withdrawing substituents

Intramolecular Rearrangements and Migration Pathways

The structure of this compound allows for the possibility of intramolecular rearrangements, particularly under thermal or catalytic conditions. One such potential rearrangement is a Smiles-type rearrangement. The Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic ring by a nucleophile tethered to it by a linker. In the case of this compound, if the naphthalene ring were suitably activated with an electron-withdrawing group, the nitrogen atom could potentially act as the nucleophile, leading to a rearrangement. The synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement highlights the feasibility of such transformations in related heterocyclic systems. mdpi.com

Another possibility is an intramolecular rearrangement involving the pyridinylmethyl group. For instance, rhodium-catalyzed reactions of 1-tosyl-1,2,3-triazoles with furans tethered to a propargyl amine have been shown to trigger intramolecular rearrangements. rsc.orgresearchgate.net While the reacting partners are different, this demonstrates the potential for the pyridinylmethylamine scaffold to participate in complex intramolecular cascades.

The likelihood and specific pathway of any intramolecular rearrangement of this compound would be highly dependent on the reaction conditions (e.g., temperature, catalyst, presence of activating groups).

Potential Intramolecular RearrangementKey RequirementsPotential Product Type
Smiles RearrangementActivation of the naphthalene ring with an electron-withdrawing group.Isomeric amine with a different connectivity.
Pyridinylmethyl Group MigrationPresence of a suitable catalyst and/or activating group.Structurally rearranged heterocyclic product.

Catalytic Applications of N Pyridin 2 Ylmethyl Naphthalen 1 Amine Derived Complexes

Selective Oxidation Catalysis

The selective oxidation of hydrocarbons and alcohols to more valuable oxygenated products is a cornerstone of industrial chemistry. Metal complexes derived from N-(pyridin-2-ylmethyl)naphthalen-1-amine and structurally similar ligands have shown promise in mediating these challenging transformations with high selectivity and efficiency.

The catalytic oxidation of cycloalkanes, such as cyclohexane (B81311), to produce alcohols and ketones is a reaction of significant industrial importance. Copper complexes featuring polypyridyl and pyridine-carboxylate ligands have been investigated as catalysts for this process, typically using hydrogen peroxide as a green oxidant. researchgate.netmdpi.comnih.gov For instance, copper(II) complexes have been shown to effectively catalyze the oxidation of cyclohexane under mild conditions. researchgate.net The catalytic activity is influenced by the geometry of the copper complex and the nature of the coordinated anions. While direct studies on this compound-copper complexes for this specific reaction are not extensively documented, the performance of analogous systems suggests their potential. For example, copper(II) complexes with bis-(2-pyridylmethyl)amine have been used as catalysts for cyclohexane oxidation, yielding a mixture of cyclohexanol, cyclohexanone, cyclohexyl hydroperoxide, and adipic acid. researchgate.net Similarly, other salicylaldiminato-copper(II) complexes have been employed as catalyst precursors for the mild oxidation of cyclohexane with hydrogen peroxide. researchwithrutgers.com Vanadium complexes with methyl-substituted 8-hydroxyquinolines have also demonstrated high catalytic activity in the oxidation of cyclohexane in the presence of a cocatalyst, achieving significant product yields. nih.gov

Table 1: Catalytic Performance of Analagous Copper Complexes in Cycloalkane Oxidation

Catalyst Precursor Substrate Oxidant Total Yield (%) Product Selectivity Reference
[Cu(µ-cpna)(phen)(H₂O)]n Cyclohexane H₂O₂ ~10-12 Cyclohexanol > Cyclohexanone mdpi.com
[Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂] Cyclohexane H₂O₂ ~10-12 Cyclohexanol > Cyclohexanone mdpi.com
[Cu(BMPA)Cl₂] Cyclohexane H₂O₂ up to 68.9 Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide, Adipic acid researchgate.net
[Cu(L1)₂] (HL1 = salicylaldimine deriv.) Cyclohexane H₂O₂ - - researchwithrutgers.com

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Vanadium complexes have been identified as effective catalysts for this reaction. rug.nl Specifically, vanadium complexes incorporating tridentate ligands have been studied as catalysts for the oxidation of alcohols like cinnamyl alcohol. rug.nl While direct catalytic data for this compound-vanadium complexes in alcohol oxidation is limited, related systems provide valuable insights. For example, vanadium coordination compounds prepared from tridentate hydrazone ligands have been used for the catalytic oxidation of various alcohols. researchgate.net These catalysts demonstrate how the ligand structure can influence substrate conversion rates. researchgate.net

Polymerization Catalysis (e.g., Methyl Methacrylate)

Complexes of this compound and related ligands are effective catalysts for the polymerization of vinyl monomers, most notably methyl methacrylate (B99206) (MMA). The resulting poly(methyl methacrylate) (PMMA) is a widely used thermoplastic with excellent optical clarity.

Zinc(II) and copper(II) complexes containing N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline ligands have been shown to be effective precatalysts for the polymerization of MMA, typically in the presence of a cocatalyst like modified methylaluminoxane (B55162) (MMAO). figshare.comresearchgate.net For instance, zinc(II) complexes with N-cyclohexyl-1-(pyridin-2-yl)methanimine have exhibited high catalytic activity, producing high molecular weight PMMA with moderate syndiotacticity. figshare.com Similarly, copper(II) complexes with iminomethylpyridine-based ligands can effectively polymerize MMA to furnish syndio-enriched PMMA. nih.gov The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity and the stereoregularity of the resulting polymer. researchgate.net The introduction of bulky substituents on the ligand framework can influence the coordination geometry around the metal center and, consequently, the properties of the polymer. figshare.com Atom transfer radical polymerization (ATRP) of methacrylates has also been successfully mediated by copper(I) complexes with alkylpyridylmethanimine-type ligands. cmu.edu

Table 2: Performance of Analagous Zinc and Copper Complexes in Methyl Methacrylate (MMA) Polymerization

Catalyst Co-catalyst Polymer Molecular Weight (g/mol) Tacticity Reference
[LCZnCl₂] (LC = N-cyclohexyl-1-(pyridin-2-yl)methanimine) MMAO PMMA 9.62 × 10⁵ Moderate syndiotactic figshare.com
[LFCuCl₂] (LF = iminomethylpyridine deriv.) MMAO PMMA - Syndio-enriched nih.gov
[LFCuCl₂] MMAO PMMA - Syndio-enriched researchgate.net
[(L-b)PdCl₂] (L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline) MMAO PMMA 9.12 x 10⁵ Syndio-enriched (rr ≈ 0.68) researchgate.net

Photoredox Catalysis and Hybrid Catalyst Development

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. Ruthenium complexes with polypyridyl ligands are benchmark photocatalysts in this field. nih.gov The incorporation of a naphthalene (B1677914) moiety, as in this compound, into the ligand framework of a ruthenium complex could lead to novel photophysical properties, making such complexes promising candidates for photoredox catalysis. researchgate.net

While specific applications of this compound-ruthenium complexes in photoredox catalysis are an area of ongoing research, the principles are well-established with analogous systems. rsc.org Ruthenium(II) polypyridyl complexes can function as photosensitizers in both energy-transfer and photoredox reactions. nih.gov They can also be integrated into hybrid catalytic systems, working in concert with other transition metal co-catalysts for reactions like metallaphotoredox C-C coupling. The development of hybrid catalysts that combine the light-absorbing properties of a photosensitizer with the catalytic activity of another metal center is a rapidly growing field, and ligands like this compound could serve as bridging units in such systems.

Dehydrogenative/Deaminative Coupling Reactions

Dehydrogenative and deaminative coupling reactions represent atom-economical methods for the formation of C-N and C-C bonds. These reactions typically involve the removal of hydrogen or an amino group, respectively, to forge new chemical bonds.

Complexes of iridium, rhodium, and ruthenium with pyridine-containing ligands have been extensively studied as catalysts for these transformations. For example, cyclometalated iridium complexes are effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or dehydrogenative coupling mechanism. nih.govacs.org Rhodium complexes have been employed in the dehydrogenative coupling of maleic acids with alkynes and alkenes. nih.gov Ruthenium complexes have demonstrated utility in both the dehydrogenative synthesis of imines from alcohols and amines, and in deaminative coupling reactions. nih.govcore.ac.uk The catalytic cycle often involves metal-ligand cooperation, where the ligand actively participates in proton and electron transfer steps. nih.gov While direct applications of this compound complexes in these reactions are not yet widely reported, the amination of 1-naphthylamine (B1663977) derivatives has been achieved using silver(I) catalysis, indicating the reactivity of the naphthylamine core in C-N bond-forming reactions. mdpi.com

Table 3: Examples of Dehydrogenative and Deaminative Coupling Reactions with Analagous Catalysts

Catalyst System Reaction Type Substrates Product Reference
Cyclometalated Iridium Complex Dehydrogenative Coupling (N-alkylation) Amines and Alcohols N-alkylated amines nih.govacs.org
Rhodium Complex Dehydrogenative Coupling Maleic acids and Alkynes/Alkenes α-pyrone derivatives nih.gov
Ruthenium N-Heterocyclic Carbene Complex Dehydrogenative Coupling Alcohols and Amines Imines core.ac.uk
Cationic Ru-H Complex Deaminative Coupling 2'-Hydroxyaryl ketones and Amines Flavanones nih.gov
Silver(I) Oxide C-H Amination N-(naphthalen-1-yl)picolinamide and Azodicarboxylates C4-aminated naphthylamine derivatives mdpi.com

Structure Activity Relationship Sar Studies and Mechanisms of Biological Activity

Structure-Activity Relationships as CXCR4 Antagonists

Importance of Secondary Amine Moiety

The secondary amine in the N-(pyridin-2-ylmethyl)naphthalen-1-amine scaffold serves as a crucial linker and a key interaction point with the CXCR4 receptor. In related classes of CXCR4 antagonists, the basicity and hydrogen-bonding capacity of a central amine are paramount for potent activity. This amine group is often protonated at physiological pH, allowing it to form a salt bridge with negatively charged amino acid residues within the receptor's binding pocket. This electrostatic interaction is a primary anchor for the ligand, and its disruption typically leads to a significant loss of antagonistic function. The flexibility of the methylene (B1212753) bridge connected to the secondary amine allows the aromatic moieties to adopt an optimal conformation for binding within the receptor.

Contribution of Pyridine (B92270) Ring

The pyridine ring is another essential pharmacophoric element, contributing to both binding affinity and specificity. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the receptor. Furthermore, the aromatic character of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket. In related CXCR4 antagonists, the (pyridin-2-ylmethyl)amino moiety has been shown to be anchored by interactions with residues such as Asp262 and His281. nih.gov The 2-substitution pattern of the pyridine ring is vital as it correctly positions the nitrogen atom for these key interactions.

Impact of Substituent Modifications

The potency of this compound as a CXCR4 antagonist can be modulated by the introduction of various substituents on its core structure. The following table summarizes the general impact of such modifications based on findings from related compound series.

Modification SiteType of SubstituentImpact on ActivityProbable Rationale
Naphthyl Ring Electron-donating groupsGenerally well-tolerated or slightly beneficialMay enhance π-π stacking interactions.
Electron-withdrawing groupsCan be detrimental or beneficial depending on positionAlters the electronic properties and may influence hydrophobic interactions.
Bulky groupsOften detrimentalMay cause steric hindrance within the binding pocket.
Pyridine Ring Small alkyl groupsCan be beneficialMay enhance hydrophobic interactions without causing steric clash.
HalogensVariableCan modulate electronic properties and participate in halogen bonding.
Polar groupsOften detrimental if not positioned correctlyMay disrupt key hydrophobic interactions.

Molecular Basis of CXCR4 Antagonism: Ligand-Receptor Interaction Mapping

The antagonistic activity of this compound is a direct result of its specific molecular interactions with the CXCR4 receptor, which physically blocks the binding of the natural ligand CXCL12.

Polar Interactions with Key Amino Acid Residues

Molecular docking studies of analogous compounds have provided insights into the key polar interactions that anchor this compound within the CXCR4 binding site. The protonated secondary amine is predicted to form a strong ionic bond with the carboxylate group of a key acidic residue, such as Asp262. nih.gov Additionally, the pyridine nitrogen is positioned to form a hydrogen bond with the side chain of His281. nih.gov These polar interactions are critical for the high-affinity binding of the antagonist. The following table details the probable key polar interactions.

Ligand MoietyInteracting CXCR4 ResidueType of InteractionSignificance
Secondary Amine (protonated)Asp262Ionic Bond / Salt BridgePrimary anchoring interaction, crucial for high affinity.
Pyridine NitrogenHis281Hydrogen BondContributes to the specific orientation and binding affinity.

Antitubercular Activity and MmpL3 Inhibition Mechanisms

Derivatives based on the pyridine-2-methylamine scaffold have emerged as potent antitubercular agents by targeting the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis (Mtb), belonging to the Resistance-Nodulation-Cell Division (RND) superfamily. nih.govmdpi.com Its function, which is dependent on the proton motive force, is to transport trehalose (B1683222) monomycolate (TMM)—a key precursor for mycolic acids—from the cytoplasm to the periplasm. nih.govmdpi.com Mycolic acids are fundamental components of the protective mycomembrane of Mtb.

The chemical or genetic inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM within the cytoplasm. nih.gov This disruption critically impairs the formation of the bacterial cell wall, compromising the structural integrity of the bacterium and ultimately leading to cell death. nih.gov The essentiality of MmpL3 for the viability of Mtb makes it a highly attractive therapeutic target for the development of new anti-TB agents. nih.govsemanticscholar.org

Structural and molecular docking studies have revealed that inhibitors based on the pyridine-2-methylamine structure bind effectively within the active pocket of the MmpL3 transporter. nih.gov This binding site is located in the transmembrane (TM) domain of the protein, a region where several other structurally distinct MmpL3 inhibitors are also known to bind. semanticscholar.orgresearchgate.net The promiscuity of this binding pocket for various chemical scaffolds highlights its significance as a drug target. researchgate.net

The binding of ligands like this compound derivatives to this site physically obstructs the transporter's function. The importance of this interaction is further evidenced by the fact that missense mutations occurring within this transmembrane region of MmpL3 can confer cross-resistance to a wide variety of inhibitors, confirming it as the primary site of action. researchgate.net

The binding affinity of this compound derivatives within the MmpL3 active site is stabilized by a combination of specific non-covalent interactions. nih.gov Molecular docking simulations of related pyridine-2-methylamine compounds have elucidated the key interactions responsible for their potent inhibitory activity. nih.gov These interactions are crucial for the proper orientation and stabilization of the inhibitor within the binding pocket. nih.govnih.gov

Specifically, the pyridine-2-methylamine portion of the molecule is critical for forming these connections. It has been shown to engage in π-π stacking interactions with the aromatic side chain of key amino acid residues, such as Tyrosine 646 (Y646). nih.gov Concurrently, nitrogen atoms within the inhibitor scaffold can act as hydrogen bond acceptors, forming hydrogen bonds with residues like Aspartate 645 (D645). nih.gov

Table 1: Key Molecular Interactions of Pyridine-2-Methylamine Derivatives with MmpL3

Interaction Type Ligand Moiety MmpL3 Residue Reference
π-π Stacking Pyridine Ring Y646 nih.gov

Anticancer Activity and Associated Molecular Targets

The this compound framework incorporates both naphthalene (B1677914) and pyridine rings, which are privileged scaffolds found in numerous compounds with demonstrated anticancer activity. dntb.gov.uaekb.eg Naphthalene derivatives have been investigated as potent anticancer agents, with mechanisms including the inhibition of topoisomerase and microtubules. ekb.egnih.gov Similarly, the pyridine nucleus is a core component of various molecules targeting cancer-related pathways. dntb.gov.ua The combination of these two pharmacophores in a single molecule suggests a potential for anticancer applications, and derivatives have been evaluated against various cancer cell lines, including melanoma, lung, and breast cancer. arabjchem.orgnih.gov

Modification of the naphthalene moiety to a 1,4-naphthoquinone (B94277) creates a class of analogues with distinct biological activities. Naphthoquinones are redox-active molecules, a property that underpins their potential to modulate cellular metabolic pathways and induce cytotoxicity in cancer cells. euchembioj.com Some naphthoquinone analogues have been developed as inhibitors of the proteasome, a key protein complex involved in cellular protein degradation. nih.gov

For example, studies on certain sulfapyridine (B1682706) naphthoquinone derivatives have shown that a chlorine atom at the 2-position of the naphthoquinone ring is essential for inhibitory activity against the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov The proposed mechanism involves a Michael-type nucleophilic attack from the active site Threonine-1 residue of the β5 subunit, leading to covalent modification and inhibition of the enzyme. nih.gov The activity of these analogues is highly sensitive to substitutions on the naphthoquinone ring, as detailed in the table below.

Table 2: Effect of Naphthoquinone Substitution on Proteasome Inhibitory Activity

Compound Type R-Group at 2-position In Vitro CT-L Inhibitory Activity (IC₅₀) Reference
Naphthoquinone Analogue (PI-083) Chlorine (Cl) Active nih.gov
Naphthoquinone Analogue (2k-2o) Methyl (CH₃) >100 µM (Inactive) nih.gov

The this compound scaffold holds potential for the design of inhibitors targeting enzymes dysregulated in cancer, such as histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. explorationpub.comnih.gov Their inhibition can lead to hyperacetylation, altering gene expression and inducing phenotypes such as cell cycle arrest, senescence, or apoptosis in cancer cells. nih.govnih.gov

HDAC inhibitors typically possess a three-part structure: a zinc-binding group, a linker, and a surface-binding "cap" group. mdpi.com The naphthalene portion of this compound is well-suited to function as a hydrophobic cap group, which interacts with the surface of the enzyme at the rim of the catalytic site. mdpi.com By modifying the core structure to include an appropriate linker and zinc-binding group, novel HDAC inhibitors could be developed. The inhibition of HDACs often leads to the upregulation of cell cycle regulators like the p21 gene, which in turn blocks cyclin/CDK complexes and causes cell cycle arrest, representing a key mechanism of their anticancer effect. nih.gov

Antibacterial Activity Spectrum and SAR of Related Quinazoline (B50416) Derivatives

The antibacterial potential of quinazoline derivatives has been a subject of extensive research, with a particular focus on the 4(3H)-quinazolinone core. Structure-activity relationship (SAR) studies have revealed that the antibacterial efficacy of these compounds is significantly influenced by the nature and position of substituents on the quinazoline scaffold. benthamdirect.comeurekaselect.com

A systematic investigation into the SAR of 4(3H)-quinazolinones involved variations in three key regions of the molecule, designated as rings 1, 2, and 3. nih.govacs.org These studies primarily aimed to enhance activity against Staphylococcus aureus. The antibacterial spectrum of these derivatives was found to be predominantly against Gram-positive bacteria, particularly Staphylococcus species, with modest activity against Enterococcus faecium and limited to no activity against Gram-negative organisms. acs.org

Key SAR Findings for 4(3H)-Quinazolinone Derivatives:

Ring 1 (Substituent at position 3): The nature of the substituent at the 3-position of the quinazolinone ring is crucial for antibacterial activity. A substituted aromatic ring at this position has been identified as a key feature for antimicrobial efficacy. asianpubs.org

Ring 2 (Substituent at position 2): Modifications at the 2-position also play a significant role. The presence of groups like methyl or thiol at this position is considered essential for antibacterial properties. benthamdirect.com For instance, in one study, a 2-phenyl-3-amino quinazolin-4(3H)-one derivative showed moderate activity against both Gram-positive and Gram-negative bacteria. However, the introduction of a methoxy (B1213986) group (-OCH3) on the phenyl ring at the 2-position led to a reduction in activity. asianpubs.org

Substitutions on the Benzenoid Ring: Halogen substitutions at the 6 and 8 positions of the quinazolinone ring have been shown to improve antimicrobial activities. benthamdirect.com

The mechanism of action for this class of antibacterials is believed to involve the inhibition of penicillin-binding proteins (PBPs). nih.govnih.gov Specifically, some 4(3H)-quinazolinone derivatives have been shown to inhibit PBP1 and PBP2a in methicillin-resistant S. aureus (MRSA). acs.orgnih.gov Interestingly, certain compounds have been observed to bind to the allosteric site of PBP2a, which is a mechanism also utilized by the advanced cephalosporin, ceftaroline. nih.govacs.org This allosteric binding can lead to a synergistic effect when combined with β-lactam antibiotics. acs.org Other proposed mechanisms for the antibacterial action of quinazolinone derivatives include the inhibition of DNA gyrase. nih.gov

**Table 1: SAR of 4(3H)-Quinazolinone Derivatives Against *S. aureus***

Compound/ModificationTargetActivityReference
4(3H)-quinazolinone coreS. aureusLead scaffold for antibacterial activity. nih.gov
Variations at Rings 1, 2, and 3S. aureusSignificantly impacts antibacterial potency. acs.org
3-Aryl SubstituentS. aureusGenerally enhances activity. asianpubs.org
2-Methyl/Thiol GroupGram-positive bacteriaConsidered important for activity. benthamdirect.com
6,8-Halogen SubstitutionGram-positive bacteriaCan improve antimicrobial effects. benthamdirect.com

Anti-inflammatory Activity of Related Pyridine and Pyrimidine (B1678525) Derivatives

Both pyridine and pyrimidine scaffolds are prevalent in compounds exhibiting anti-inflammatory properties. nih.govmdpi.com Their mechanism of action is often associated with the inhibition of key inflammatory mediators. nih.gov

Pyrimidine Derivatives:

The anti-inflammatory effects of pyrimidine derivatives are frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Many pyrimidine-based anti-inflammatory agents function as inhibitors of both COX-1 and COX-2. nih.gov Several pyrimidine analogs, such as proquazone (B1679723) and epirizole, have been successfully developed as anti-inflammatory drugs. nih.gov

SAR studies on pyrimidine derivatives have provided valuable insights:

The incorporation of electron-releasing groups, such as pyridine, at the 2-position of the pyrimidine ring can enhance inhibitory activity against nitric oxide (NO) secretion and inducible nitric oxide synthase (iNOS) expression. nih.gov

A naphthyl moiety at the 3-position has been shown to improve inhibitory activity, likely due to an extended π-π conjugation system. nih.gov

Beyond COX inhibition, pyrimidine derivatives can also exert their anti-inflammatory effects by modulating the expression of other inflammatory mediators like tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), and various interleukins. nih.gov

Pyridine Derivatives:

Pyridine derivatives also represent a significant class of anti-inflammatory agents. nih.govnih.gov A comparative study of pyridine and pyrimidine derivatives revealed that certain pyridine compounds showed significant inhibition of NO in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net For instance, in one study, a pyridine derivative demonstrated a 65.48% inhibition with an IC50 value of 76.6 µM. nih.govresearchgate.net

The anti-inflammatory mechanism of pyridine derivatives can also involve the downregulation of pro-inflammatory cytokines. For example, a promising pyridine compound was found to significantly decrease the gene expression levels of interleukin-1 (IL-1), interleukin-6 (IL-6), TNF-α, NF-kβ, and iNOS in RAW-treated cells. nih.gov

Table 2: Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound SeriesMechanism of ActionKey SAR FindingsReference
Pyrimidine DerivativesCOX-1/COX-2 inhibition, Inhibition of NO, TNF-α, NF-κBElectron-releasing groups at position 2 and extended π-conjugation at position 3 can enhance activity. nih.gov
Pyridine DerivativesInhibition of NO, Downregulation of pro-inflammatory cytokines (IL-1, IL-6, TNF-α, NF-kβ, iNOS)Specific substitution patterns lead to significant inhibitory activity against inflammatory mediators. nih.govresearchgate.net

Antiplatelet Aggregation Activity and PAR-1 Binding Mechanisms

The inhibition of platelet aggregation is a critical therapeutic strategy in the prevention of thrombotic diseases. Protease-activated receptor-1 (PAR-1) is a key receptor involved in thrombin-mediated platelet activation and has emerged as a significant target for antiplatelet drugs. nih.gov

The activation of PAR-1 is a unique process involving proteolytic cleavage of its N-terminus by proteases like thrombin. nih.govresearchgate.net This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor's extracellular loop 2 to initiate downstream signaling. researchgate.net

PAR-1 Antagonists:

Small molecule antagonists of PAR-1, such as vorapaxar (B1682261), function by binding to the receptor and preventing its activation by the tethered ligand. nih.govunifr.ch The crystal structure of human PAR-1 in complex with vorapaxar has revealed that the antagonist binds to a superficial pocket within the transmembrane bundle, which is not extensively exposed to the aqueous solvent. nih.gov This binding mode explains the virtually irreversible inhibition of the receptor. nih.gov

There are also allosteric modulators of PAR-1, known as parmodulins, that bind to the intracellular surface of the receptor. nih.govresearchgate.net These molecules can selectively inhibit certain downstream signaling pathways while preserving others, offering a more nuanced approach to PAR-1 modulation. nih.govresearchgate.net For example, parmodulins can inhibit Gαq-mediated signaling, which is associated with platelet activation, while maintaining cytoprotective effects. nih.govahajournals.org

Pyridine and Pyrimidine Derivatives in Antiplatelet Aggregation:

Derivatives containing pyridine and pyrimidine cores have been investigated for their antiplatelet aggregation activities. For instance, a series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists like collagen, ADP, and arachidonic acid. researchgate.netsemanticscholar.orgnih.gov

SAR studies on these pyrazolopyridine derivatives indicated that:

Compounds with unsubstituted phenyl rings or those with electron-donating groups at the para position of the phenyl ring exhibited significant activity against collagen-induced platelet aggregation. researchgate.net

The presence of a carbohydrazide (B1668358) group was identified as a potential pharmacophore for designing new antiplatelet agents. researchgate.netsemanticscholar.org

The mechanism for some of these pyrazolopyridine derivatives is thought to involve the inhibition of the arachidonic acid pathway, potentially by targeting thromboxane (B8750289) synthase. nih.gov

Table 3: Antiplatelet Aggregation and PAR-1 Antagonism

Compound Class/TargetMechanism of ActionKey SAR/Binding FeaturesReference
PAR-1Proteolytic cleavage by thrombin exposes a tethered ligand that activates the receptor.N-terminal sequence SFLLRN acts as the tethered ligand. nih.govresearchgate.net
Vorapaxar (PAR-1 Antagonist)Binds to a superficial pocket in the transmembrane bundle, preventing receptor activation.Forms a virtually irreversible complex with PAR-1. nih.gov
Parmodulins (Allosteric Modulators)Bind to the intracellular face of PAR-1, selectively inhibiting downstream signaling.Can inhibit Gαq signaling while preserving other pathways. nih.govresearchgate.net
Pyrazolopyridine DerivativesInhibition of platelet aggregation induced by collagen and arachidonic acid.Unsubstituted or para-substituted electron-donating groups on the phenyl ring enhance activity. The carbohydrazide moiety is a key feature. researchgate.netsemanticscholar.org

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Methodologies

Key areas for future synthetic exploration include:

Catalytic C-N Cross-Coupling Reactions: Investigating advanced palladium, copper, or nickel-catalyzed Buchwald-Hartwig or Ullmann-type coupling reactions between 1-aminonaphthalene and 2-(chloromethyl)pyridine (B1213738) or its derivatives could provide a more direct and high-yielding route.

Reductive Amination: The development of novel catalysts for the direct reductive amination of naphthaldehyde with 2-aminopyridine (B139424) could offer a more atom-economical approach.

Flow Chemistry: The application of continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis of N-(pyridin-2-ylmethyl)naphthalen-1-amine and its derivatives.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced C-N Cross-Coupling High yields, functional group tolerance, direct bond formation.Development of novel, cost-effective catalysts (e.g., based on earth-abundant metals); optimization of reaction conditions to minimize side products.
Direct Reductive Amination Atom economy, reduced number of synthetic steps.Design of highly selective and active catalysts; exploration of green reducing agents (e.g., H₂).
One-Pot Methodologies Increased efficiency, reduced waste and purification steps.Combining multiple reaction steps (e.g., halide formation and substitution) into a single process.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters.Adaptation of existing batch syntheses to continuous flow systems; integration of in-line purification.

Development of Advanced Computational Models

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Future research should leverage advanced computational models to gain deeper insights into its electronic structure, conformational landscape, and interactions with other chemical species, thereby guiding experimental work.

The development of sophisticated computational models will be instrumental in:

Predicting Ligand Properties: Using Density Functional Theory (DFT) to model the geometric and electronic properties of the molecule and its potential metal complexes. researchgate.net This can help in predicting its coordination behavior and the stability of resulting catalysts.

Simulating Reaction Mechanisms: Employing quantum mechanics/molecular mechanics (QM/MM) methods to elucidate the mechanisms of catalytic reactions involving ligands derived from this scaffold.

Virtual Screening for Biological Activity: Utilizing molecular docking and molecular dynamics (MD) simulations to predict the binding affinity of this compound derivatives to biological targets such as enzymes or receptors. nih.gov

Computational MethodApplication AreaResearch Objective
Density Functional Theory (DFT) Catalyst DesignPredict electronic structure, coordination geometry, and stability of metal complexes. researchgate.net
Molecular Dynamics (MD) Simulations Drug Design & CatalysisSimulate the dynamic behavior of the molecule and its complexes in solution, assessing conformational stability and interactions with biological targets. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Mechanistic StudiesElucidate detailed reaction pathways and transition states in catalytic cycles.
Quantitative Structure-Activity Relationship (QSAR) Drug DiscoveryDevelop predictive models for the biological activity of derivatives based on their structural features.

Design of New Ligands for Diverse Catalytic Transformations

The this compound framework is an excellent platform for the design of novel ligands for transition metal catalysis. The pyridine (B92270) and amine nitrogen atoms can act as a bidentate chelating unit, while the naphthalene (B1677914) backbone provides a rigid and sterically tunable environment. nih.govresearchgate.net

Future research should focus on the rational design and synthesis of a library of ligands based on this core structure for applications in a wide range of catalytic transformations:

Asymmetric Catalysis: The introduction of chiral centers into the ligand backbone, for example, on the methylene (B1212753) bridge or the naphthalene ring, could lead to the development of new catalysts for enantioselective reactions. researchgate.net

Cross-Coupling Reactions: Modification of the electronic properties of the ligand by introducing electron-donating or electron-withdrawing substituents on the pyridine or naphthalene rings could fine-tune the reactivity of the metal center for various C-C and C-heteroatom bond-forming reactions.

C-H Functionalization: The rigid N,N-bidentate chelation can be exploited to direct the regioselective functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis. mdpi.com

Ligand Modification StrategyTarget Catalytic ApplicationRationale
Introduction of Chiral Moieties Asymmetric Hydrogenation, Asymmetric AllylationCreation of a chiral environment around the metal center to induce enantioselectivity. nih.gov
Substitution on the Naphthalene Ring Suzuki, Heck, and Sonogashira Cross-CouplingTuning steric bulk and electronic properties to enhance catalytic activity and stability.
Substitution on the Pyridine Ring C-H Activation/FunctionalizationModifying the Lewis basicity of the pyridine nitrogen to influence the electronic nature of the catalytic center. mdpi.com
Polymer-Supported Ligands Heterogeneous CatalysisFacilitating catalyst recovery and recycling for more sustainable chemical processes.

Targeted Drug Design Based on Mechanistic Insights

The privileged structural motifs of pyridine and naphthalene are present in numerous biologically active compounds. The hybrid nature of this compound makes it an attractive scaffold for targeted drug design. nih.gov Research in this area could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

Future directions for medicinal chemistry research include:

Anticancer Agents: Naphthalene and pyridine derivatives have shown promise as anticancer agents. nih.gov Derivatives of this compound could be designed to target specific cancer-related proteins, such as kinases or DNA-interacting enzymes. nih.gov

Antimicrobial Agents: The scaffold could be elaborated to develop new antibiotics or antifungal agents, potentially by mimicking the structure of known inhibitors of microbial enzymes or by disrupting cell membrane integrity. mdpi.comresearchgate.netresearchgate.net

Neurological Disorders: Given that many centrally-acting drugs contain pyridine and aromatic moieties, derivatives could be explored for their potential to modulate neurotransmitter receptors or enzymes involved in neurological pathways.

Therapeutic AreaPotential Molecular TargetDesign Strategy & Rationale
Oncology Protein Kinases (e.g., PLK4), TopoisomeraseDesign of derivatives that can fit into the ATP-binding pocket of kinases or intercalate with DNA. nih.govnih.gov
Infectious Diseases Mycobacterial ATP synthase, Fungal Cytochrome P450Modification of the scaffold to inhibit essential microbial enzymes, addressing the challenge of drug resistance. mdpi.com
Neuroscience Monoamine Oxidases (MAOs), Serotonin/Dopamine ReceptorsSynthesis of analogs with specific stereochemistry and electronic profiles to achieve selective binding to CNS targets. nih.gov
Antiviral Viral Proteases (e.g., SARS-CoV PLpro), RNA PolymeraseStructure-based design of inhibitors that can block the active site of essential viral enzymes. nih.gov

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